Bienvenue dans la boutique en ligne BenchChem!

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile

Galunisertib synthesis route scouting step economy

4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile (CAS 924898-11-3), also known as LY2157299 int 1, is a quinoline-6-carbonitrile derivative that serves as a pivotal late-stage intermediate in the synthesis of Galunisertib (LY2157299), an orally bioavailable TGF-β receptor type I (ALK5) kinase inhibitor developed by Eli Lilly. The compound features a 6-cyanoquinoline core linked via a 2-oxoethyl bridge to a 6-methylpyridin-2-yl moiety (molecular formula C₁₈H₁₃N₃O, MW 287.32), with a computed LogP of 3.24 and TPSA of 66.64 Ų.

Molecular Formula C18H13N3O
Molecular Weight 287.3 g/mol
Cat. No. B7980647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile
Molecular FormulaC18H13N3O
Molecular Weight287.3 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C(=O)CC2=C3C=C(C=CC3=NC=C2)C#N
InChIInChI=1S/C18H13N3O/c1-12-3-2-4-17(21-12)18(22)10-14-7-8-20-16-6-5-13(11-19)9-15(14)16/h2-9H,10H2,1H3
InChIKeyKRFSUGPZCQQFPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile (CAS 924898-11-3): A Critical Galunisertib Intermediate


4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile (CAS 924898-11-3), also known as LY2157299 int 1, is a quinoline-6-carbonitrile derivative that serves as a pivotal late-stage intermediate in the synthesis of Galunisertib (LY2157299), an orally bioavailable TGF-β receptor type I (ALK5) kinase inhibitor developed by Eli Lilly [1]. The compound features a 6-cyanoquinoline core linked via a 2-oxoethyl bridge to a 6-methylpyridin-2-yl moiety (molecular formula C₁₈H₁₃N₃O, MW 287.32), with a computed LogP of 3.24 and TPSA of 66.64 Ų . It is commercially supplied at ≥98% purity for research and further manufacturing use, with recommended storage at 2–8°C sealed in dry conditions .

Why 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile Cannot Be Replaced by Generic Quinoline Intermediates in Galunisertib Synthesis


Generic substitution fails because the 6-cyano group on the quinoline ring is not a passive structural feature but a chemo-specific handle that governs the terminal hydrolysis step to the 6-carboxamide pharmacophore of Galunisertib [1]. The alternative 6-bromo intermediate (CAS 476472-28-3) requires a fundamentally different downstream sequence—palladium-catalyzed methoxycarbonylation under CO atmosphere followed by ammonolysis—adding a sixth synthetic step, introducing transition-metal contamination risk, and demanding high-pressure equipment [1]. In the cyano-based route, the nitrile is directly hydrolyzed with H₂O₂/K₂CO₃ in DMSO/H₂O, eliminating the need for precious metal catalysts and enabling a convergent five-step synthesis with a reported overall yield of 56.2% and final purity of 99.63% [1][2]. These route-divergent chemical fates mean that swapping the 6-cyano intermediate for its 6-bromo analog fundamentally alters the entire downstream process chemistry.

Quantitative Differentiation Evidence for 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile vs. Closest Intermediates


Synthetic Step Economy: 5 Steps via Cyano Intermediate vs. 6 Steps via Bromo Intermediate

The cyano-based route starting from 4-aminobenzonitrile delivers Galunisertib in 5 synthetic steps, whereas the bromo-based route starting from 4-bromoaniline requires 6 steps [1]. The additional step in the bromo route is a palladium-catalyzed methoxycarbonylation (Pd(dppf)₂Cl₂, CO atmosphere, MeOH, 80 °C) followed by ammonolysis (NH₃/MeOH, 90 °C), while the cyano route achieves the same carboxamide terminus via direct H₂O₂/K₂CO₃ hydrolysis of the nitrile in DMSO/H₂O [1]. This one-step reduction in synthetic sequence directly translates to lower cumulative yield loss, reduced solvent consumption, and elimination of a transition-metal-catalyzed step.

Galunisertib synthesis route scouting step economy

Condensation Step Yield: 89.7% for Cyano Intermediate 7 Under Optimized Conditions

In the optimized process reported by Cao et al. (2018), condensation of 4-methylquinoline-6-carbonitrile hydrochloride (6) with methyl 6-methylpyridine-2-carboxylate (2) using t-BuONa in THF at 0 °C to room temperature afforded the target intermediate 7 in 89.7% isolated yield after MeOH recrystallization [1]. This yield was achieved at a 24.4 mmol scale with t-BuONa (3.0 equiv) at 0 °C for 1 h then rt for 2 h. The original patent conditions using KHMDS in THF at –70 °C are more operationally demanding (cryogenic temperature) [2]. The improved protocol avoids cryogenic conditions while maintaining high yield, representing a practical advantage for scale-up procurement.

ester condensation KHMDS t-BuONa process yield

Overall Route Yield: 56.2% for 5-Step Cyano Route vs. Literature Bromo Route

The complete 5-step synthesis starting from 4-aminobenzonitrile via the cyano intermediate Vb (compound 7) delivers Galunisertib in 56.2% overall yield with 99.63% final purity (individual impurities <0.1%) [1]. While the patent bromo route overall yield is not directly reported in a single comparable study, the additional synthetic step and the methoxycarbonylation/ammonolysis sequence inherently introduce additional yield-eroding transformations. The cyano route's 56.2% overall yield across five steps corresponds to an average step yield of ~89%, consistent with the individually reported step yields (e.g., 97.8% for step 1, 75.5% for step 2, 89.7% for step 3, 94.8% for step 4, 89.6% for step 5) [1].

overall yield route efficiency process mass intensity

Downstream Functional Group Reactivity: Direct Nitrile Hydrolysis vs. Pd-Catalyzed Carbonylation/Ammonolysis Sequence

The 6-cyano intermediate (Vb) undergoes direct hydrolysis to the 6-carboxamide of Galunisertib using H₂O₂ (30% aq.) and K₂CO₃ in DMSO/H₂O at room temperature, achieving 89.6% yield after i-PrOH/H₂O recrystallization [1]. In contrast, the 6-bromo intermediate (IXa) requires methoxycarbonylation under CO atmosphere with Pd(dppf)₂Cl₂ catalyst and NaOAc in MeOH at 80 °C, followed by ammonolysis with NH₃ in MeOH at 90 °C—a two-step sequence requiring a precious metal catalyst, high-pressure CO gas handling, and elevated temperatures [2]. The cyano route eliminates Pd contamination risk in the final API, simplifies equipment requirements, and avoids gaseous reagent handling.

nitrile hydrolysis functional group interconversion catalyst-free green chemistry

Process Safety and Environmental Profile: Avoidance of Methyl Vinyl Ketone and Chloranil

The cyano-based route described by Cao et al. avoids two reagents used in the original patent bromo route: methyl vinyl ketone (a highly toxic, volatile α,β-unsaturated ketone) and tetrachloro-p-benzoquinone (chloranil, a genotoxic impurity risk) [1]. Instead, it employs a two-step sequence of amine exchange with acetylacetone imine derivative (9) followed by AlCl₃-mediated cyclization to afford the quinoline core. The authors explicitly note that avoiding methyl vinyl ketone benefits environmental protection and that eliminating chloranil facilitates product purification [1].

process safety genotoxic impurities chloranil methyl vinyl ketone

Commercial Availability and Quality Specifications: ≥98% Purity with Full Analytical Characterization

The target intermediate is commercially available from multiple suppliers at ≥98% purity (HPLC), with CAS 924898-11-3 and MDL MFCD22124111 . Key suppliers include ChemScene (Cat. CS-0462021, ≥98%, storage 2–8 °C), AKSci (Cat. 1571DT, ≥95%), and MolCore (Cat. MC689036, NLT 98%) . The compound is characterized by ¹H NMR (CDCl₃): δ 9.01 (t), 8.68 (d), 8.24 (dd), 7.96–7.84 (m), 7.80 (dd), 7.59 (d), 7.45 (m), 5.07 (d), 2.76 (s) [1]. In contrast, the 6-bromo analog (CAS 476472-28-3) is less widely stocked and typically supplied at 95% purity, with fewer suppliers offering full Certificates of Analysis .

commercial sourcing purity specification analytical characterization supply chain

Optimal Application Scenarios for 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile in R&D and Manufacturing


GMP Intermediate Sourcing for Galunisertib API Manufacturing

For CMOs and pharmaceutical manufacturers scaling up Galunisertib production, this intermediate enables a convergent 5-step synthesis with documented step yields and a final overall yield of 56.2% [2]. The direct nitrile-to-carboxamide hydrolysis in the penultimate step avoids palladium-catalyzed carbonylation, simplifying equipment requirements and eliminating Pd residual metal testing from the final API specification [1][2]. Procuring this intermediate at ≥98% purity with full analytical documentation (¹H NMR, HPLC, MS) supports ICH Q7-compliant GMP starting material designation.

Medicinal Chemistry SAR Exploration of TGF-β Receptor Kinase Inhibitors

In structure-activity relationship campaigns targeting TGF-βRI (ALK5) and related kinases, the 6-cyano group offers a versatile synthetic handle for late-stage diversification beyond simple carboxamide formation—including conversion to tetrazoles, amidoximes, or other heterocyclic bioisosteres—while the 2-oxoethyl linker preserves the critical ketone moiety for subsequent hydrazone formation and pyrrolopyrazole cyclization as established in the Eli Lilly patent platform [1]. This enables parallel library synthesis from a single advanced intermediate.

Process Chemistry Route Scouting and Optimization Studies

As the defining intermediate distinguishing the 5-step cyano route from the 6-step bromo route, this compound serves as the critical decision point in process route selection [1][2]. Process development teams can use the documented condensation conditions (t-BuONa/THF, 0 °C to rt, 89.7% yield) as a starting point for Design of Experiments (DoE) optimization of stoichiometry, solvent, temperature, and workup—with the published ¹H NMR and MS data providing reference standards for in-process control [2].

Supply Chain Risk Mitigation Through Multi-Supplier Qualification

With at least four verified commercial suppliers (ChemScene, AKSci, MolCore, CymitQuimica) offering this intermediate at ≥95–98% purity under CAS 924898-11-3, procurement teams can establish competitive multi-source supply agreements with documented quality specifications . The MDL number (MFCD22124111) and well-characterized ¹H NMR fingerprint facilitate rapid incoming identity testing and supplier qualification across different manufacturing sources .

Quote Request

Request a Quote for 4-(2-(6-Methylpyridin-2-yl)-2-oxoethyl)quinoline-6-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.